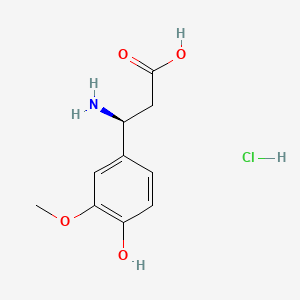

(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is a compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-hydroxy-3-methoxycinnamic acid.

Reduction: The double bond in the cinnamic acid is reduced to form 3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

Amination: The carboxylic acid group is converted to an amine group through a series of reactions involving reagents such as ammonia or amines.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amine group can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

Oxidation: Formation of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted phenylpropanoic acid derivatives.

Scientific Research Applications

(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It may bind to receptors, modulating cellular responses.

Antioxidant Activity: The hydroxyl group contributes to its antioxidant properties, neutralizing free radicals.

Comparison with Similar Compounds

Similar Compounds

3-(4-Hydroxy-3-methoxyphenyl)propionic acid: A closely related compound with similar structural features.

4-Hydroxy-3-methoxycinnamic acid: The precursor in the synthesis of the target compound.

Uniqueness

(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is unique due to its specific amine and hydrochloride functionalities, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride, commonly referred to as HMPA (hydroxy-3-methoxyphenyl propionic acid), is a compound derived from dietary polyphenols and has garnered interest for its potential biological activities. This article explores its pharmacokinetics, effects on metabolic processes, and relevant case studies.

- Molecular Formula : C10H14ClNO4

- Molecular Weight : 195.22 g/mol

- CAS Number : 5678-45-5

- Solubility : Highly soluble in water (122 mg/ml) .

Pharmacokinetics

A study conducted on Sprague-Dawley rats demonstrated the absorption and metabolism of HMPA. After oral administration of 10 mg/kg body weight, HMPA reached peak concentrations in the bloodstream within 15 minutes. The study reported the following findings:

| Compound | Concentration (nmol/mL) |

|---|---|

| HMPA | 2.6 ± 0.4 |

| Sulfated HMPA | 3.6 ± 0.9 |

| Glucuronidated HMPA | 0.55 ± 0.09 |

The compound and its conjugates were detected in various organs, indicating rapid metabolism and wide distribution, particularly in the kidneys, liver, and heart .

Effects on Muscle Function

Research has indicated that HMPA administration positively impacts skeletal muscle function. In a controlled study involving mice, the following effects were observed:

- Increased Muscle Strength : Enhanced performance in physical tests.

- Improved Muscle Recovery : Reduced markers of muscle damage post-exercise.

Metabolic Effects

HMPA influences various metabolic pathways:

- Glucose Metabolism :

- Increased glucose uptake in skeletal muscle.

- Enhanced glycogen synthesis in the liver.

- Lipid Metabolism :

- Upregulation of genes involved in fatty acid oxidation.

- Decreased levels of triglycerides in treated subjects.

The results from these studies suggest that HMPA may serve as a beneficial agent for metabolic disorders .

Study on Energy Metabolism

In a recent investigation, mice were divided into three groups receiving different doses of HMPA. The study measured glucose and lipid metabolism markers over several weeks:

| Group | Dose (mg/kg) | Glucose Uptake (mmol/L) | Triglycerides (mmol/L) |

|---|---|---|---|

| Control | 0 | 5.2 ± 0.5 | 1.8 ± 0.2 |

| Low Dose | 10 | 4.5 ± 0.4 | 1.2 ± 0.1 |

| High Dose | 20 | 3.8 ± 0.3 | 0.9 ± 0.1 |

The low and high-dose groups showed significant improvements compared to controls, highlighting the compound's potential therapeutic role .

Discussion

The biological activity of this compound reveals promising implications for health benefits associated with dietary polyphenols. Its rapid absorption and favorable effects on muscle and metabolic functions suggest potential applications in treating metabolic syndromes or enhancing athletic performance.

Properties

Molecular Formula |

C10H14ClNO4 |

|---|---|

Molecular Weight |

247.67 g/mol |

IUPAC Name |

(3S)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO4.ClH/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14;/h2-4,7,12H,5,11H2,1H3,(H,13,14);1H/t7-;/m0./s1 |

InChI Key |

ITHWRNDDPDQYFR-FJXQXJEOSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H](CC(=O)O)N)O.Cl |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CC(=O)O)N)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.